molecular formula C18H21N5O2 B7050026 3-[3-Methyl-4-(2-propylfuran-3-carbonyl)piperazin-1-yl]pyrazine-2-carbonitrile

3-[3-Methyl-4-(2-propylfuran-3-carbonyl)piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B7050026
M. Wt: 339.4 g/mol
InChI Key: YJHJYOBVBPTFOR-UHFFFAOYSA-N
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Description

3-[3-Methyl-4-(2-propylfuran-3-carbonyl)piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group and a piperazine ring The compound also contains a furan ring, which is known for its aromatic properties

Properties

IUPAC Name

3-[3-methyl-4-(2-propylfuran-3-carbonyl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-3-4-16-14(5-10-25-16)18(24)23-9-8-22(12-13(23)2)17-15(11-19)20-6-7-21-17/h5-7,10,13H,3-4,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHJYOBVBPTFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CO1)C(=O)N2CCN(CC2C)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Methyl-4-(2-propylfuran-3-carbonyl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the piperazine and pyrazine rings. Key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the furan ring.

    Formation of the pyrazine ring: The pyrazine ring is typically synthesized through condensation reactions involving diamines and dicarbonyl compounds.

    Final assembly: The final step involves coupling the furan-piperazine intermediate with the pyrazine ring under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-Methyl-4-(2-propylfuran-3-carbonyl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-Methyl-4-(2-propylfuran-3-carbonyl)piperazin-1-yl]pyrazine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazine rings could play a role in binding to these targets, while the piperazine ring may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-[3-Methyl-4-(2-propylfuran-3-carbonyl)piperazin-1-yl]pyrazine-2-carbonitrile: shares similarities with other pyrazine and piperazine derivatives, such as:

Uniqueness

The unique combination of the furan, piperazine, and pyrazine rings in 3-[3-Methyl-4-(2-propylfuran-3-carbonyl)piperazin-1-yl]pyrazine-2-carbonitrile sets it apart from other compounds. This structure may confer unique chemical and biological properties, making it a valuable compound for research and development.

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